N-Phenylhydroxylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.26 M

VERY SOL IN CHLOROFORM; INSOL IN PETROLEUM ETHER; FREELY SOL IN ALCOHOL, CARBON DISULFIDE, DIL MINERAL ACID, ETHER, HOT BENZENE, ACETIC ACID

Synonyms

Canonical SMILES

Molecular Structure Analysis

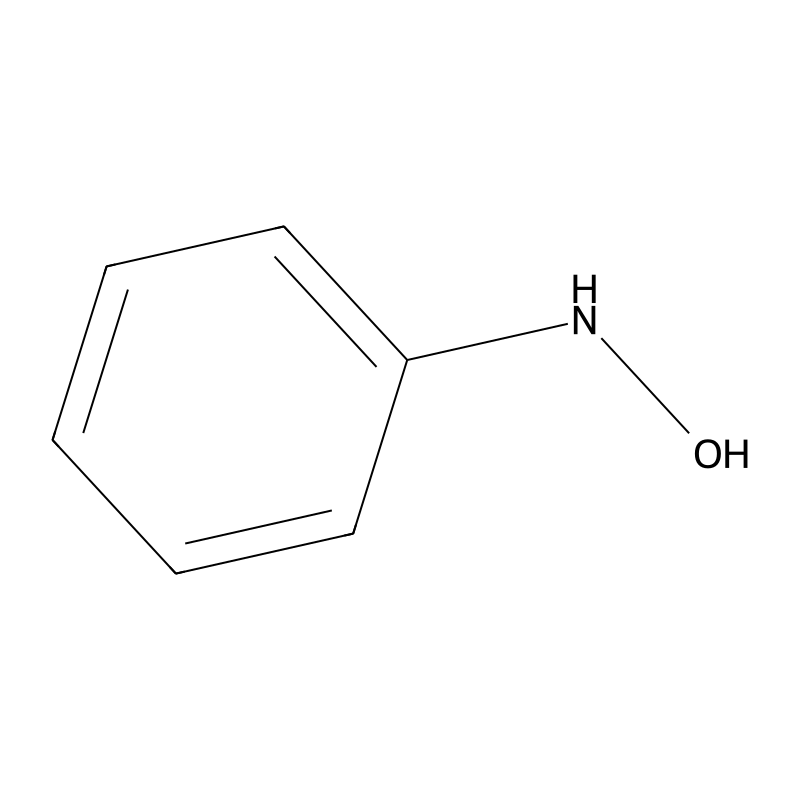

N-Phenylhydroxylamine possesses a simple yet versatile structure. The key features include:

- Aromatic ring: A six-membered benzene ring with alternating single and double bonds, providing stability and lipophilic character [].

- Amine group: A nitrogen atom bonded to a hydrogen and a phenyl group (-C6H5). This group can participate in various reactions due to the presence of a lone pair of electrons on the nitrogen.

- Hydroxyl group: An -OH group attached to the nitrogen atom. This group makes N-phenylhydroxylamine a weak acid and allows it to act as a nucleophile in reactions [].

The presence of both the amine and hydroxyl groups within the same molecule contributes to the amphoteric nature of N-phenylhydroxylamine, meaning it can act as both an acid and a base depending on the reaction conditions.

Chemical Reactions Analysis

N-Phenylhydroxylamine participates in various chemical reactions due to its functional groups. Here are some notable examples:

- Synthesis: N-Phenylhydroxylamine can be synthesized through several methods, including the reduction of nitrobenzene (C6H5NO2) with various reducing agents like tin and hydrochloric acid [].

C6H5NO2 + 3 Sn + 6 HCl -> C6H5NHOH + 3 SnCl2 + 2 H2O- Preparation of Cupferron: N-Phenylhydroxylamine is a crucial precursor for the synthesis of cupferron (C6H5NNOH), a widely used reagent in qualitative inorganic analysis for metal ion identification [].

C6H5NHOH + NaNO2 + HCl -> C6H5NNOH + NaCl + H2O- Formation of Heterocycles: N-Phenylhydroxylamine serves as a building block for various heterocyclic compounds like isoxazolidines and tetrahydro-1,2-oxazines through reactions with aldehydes and other unsaturated compounds [].

Physical And Chemical Properties Analysis

Precursor for Organic Synthesis

N-Phenylhydroxylamine serves as a valuable starting material for the synthesis of various complex organic molecules. Some notable examples include:

- 2-Alkylindoles: N-Phenylhydroxylamine can be transformed into 2-alkylindoles through a reaction with aliphatic terminal alkynes using a gold catalyst. This process involves sequential 3,3-rearrangements and cyclodehydrations [].

- Isoxazolidines: This class of heterocyclic compounds can be synthesized by reacting N-phenylhydroxylamine with aldehydes and α, β-unsaturated aldehydes in a three-component one-pot catalytic reaction [].

- Tetrahydro-1,2-Oxazines: These cyclic compounds are obtainable by treating N-phenylhydroxylamine with an aldehyde and cyclopropane via a homo 3+2 dipolar cycloaddition reaction [].

These examples highlight the potential of N-Phenylhydroxylamine as a building block for diverse organic molecules with potential applications in drug discovery, material science, and other research fields.

Other Research Applications

Beyond its role in organic synthesis, N-Phenylhydroxylamine finds applications in other areas of scientific research:

- Bamberger Rearrangement: In the presence of strong acids, N-phenylhydroxylamine rearranges to form 4-aminophenol. This reaction exemplifies the compound's instability under acidic conditions .

- Formation of Nitrones: Similar to other hydroxylamines, it reacts with aldehydes to form nitrones. For instance, when reacted with benzaldehyde, it produces diphenylnitrone .

- Oxidation: N-phenylhydroxylamine can be oxidized to yield nitrosobenzene when treated with dichromate .

- Reaction with Isocyanates: It can also react with isocyanates and halogenated compounds, although such interactions may lead to incompatibility issues .

N-phenylhydroxylamine can be synthesized through several methods:

- Reduction of Nitrobenzene: This method involves reducing nitrobenzene using zinc in the presence of ammonium chloride, yielding N-phenylhydroxylamine effectively .

- Transfer Hydrogenation: Another approach utilizes hydrazine as a hydrogen source over a rhodium catalyst, allowing for the conversion of nitrobenzene into N-phenylhydroxylamine under controlled conditions .

- Use of Clay Catalysts: Recent studies have explored the use of clay catalysts for condensation reactions involving N-phenylhydroxylamine, leading to the formation of products like azoxybenzene .

N-phenylhydroxylamine finds applications across various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Analytical Chemistry: The compound is used in analytical methods for detecting and quantifying nitroso compounds due to its reactivity with nitrosating agents .

- Antioxidant Research: Its potential antioxidant properties are being investigated for applications in health and nutrition .

Studies on N-phenylhydroxylamine have highlighted its interactions with various chemical species:

- It neutralizes acids in exothermic reactions, forming salts and water, which indicates its role in acid-base chemistry .

- The compound has been shown to interact with imidoyl chlorides to produce N-imidoyl-N-phenylhydroxylamines, suggesting versatility in organic synthesis .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with N-phenylhydroxylamine. Here are some notable examples:

| Compound | Structure/Formula | Unique Features |

|---|---|---|

| Hydroxylamine | NH₂OH | Simple structure; widely used as a reducing agent |

| α-Phenylhydroxylamine | C₆H₅NHOH (isomer) | Different positional isomer; distinct reactivity |

| 4-Aminophenol | C₆H₄(NH₂)OH | Product of Bamberger rearrangement; important drug |

| N-Tert-butylhydroxylamine | C₄H₉NO | Bulkier structure; used in specific organic reactions |

N-phenylhydroxylamine stands out due to its specific reactivity patterns and its role as an intermediate in various synthetic pathways, particularly in the formation of nitrones and aminophenols.

Physical Description

Color/Form

NEEDLES FROM WATER, BENZENE OR PETROLEUM ETHER SOLN

XLogP3

LogP

Melting Point

83.5 °C

82 °C

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

UNDER ANAEROBIC CONDITIONS, PHENYLHYDROXYLAMINE REACTS WITH THE MODEL NUCLEOPHILE BISULFITE TO FORM ANILINE, O-AMINOPHENOL, 0-AMINOBENZENESULFONIC ACID, AND P-AMINOBENZENESULFONIC ACID. ALL PRODUCTS RESULT FROM IMTERMEDIATES FORMED FROM NUCLEOPHILIC ATTACK OF BOTH BISULFITE AND SULFITE ON THE ARYLHYDROXYLAMINE WITH SUBSEQUENT COVALENT ADDITION-ELIMINATION PROCESSES LEADING TO PRODUCTS. THIS SCHEME IS A POSSIBLE ALTERNATIVE PATHWAY FOR DESCRIBING THE MECHANISM FOR CARCINOGENIC ARYLATION OF NUCLEIC ACID RESIDUES BY ARYLHYDROXYLAMINES NOT REQUIRING THE INTERMEDIACY OF SHORT-LIVED FREE RADICALS OR NITRENIUM IONS.

THE MECHANISM OF SULFHEMOGLOBIN FORMATION AND SPECIES DIFFERENCES IN THE FORMATION OF SULFHEMOGLOBIN AND METHEMOGLOBIN WERE INVESTIGATED. ERYTHROCYTES OR HEMOLYZATES WERE INCUBATED WITH PHENYLHYDROXYLAMINE, ANILINE-HCL OR ITS MONOCHLORO DERIVATIVES IN THE PRESENCE OR ABSENCE OF LIVER MICROSOMES FROM MICE, RATS, GUINEA PIGS, RABBITS, CATS, DOGS, AND MONKEYS. SULFHEMOGLOBIN WAS NOT INDUCED VIA METHEMOGLOBIN. SPECIES DIFFERENCES IN THE PRODUCTION RATES OF N-HYDROXY METABOLITES FROM ANILINE AND ITS DERIVATIVES BY LIVER MICROSOMES (AS WELL AS THE SUSCEPTIBILITY OF ERYTHROCYTES TO N-HYDROXY COMPOUNDS) IN VITRO WERE NOT REFLECTED IN SPECIES DIFFERENCES IN METHEMOBGLOBIN AND SULFHEMOGLOBIN FORMATION IN VIVO.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Methods of Manufacturing

PREPD BY ZINC REDUCTION OF NITROBENZENE IN AMMONIUM CHLORIDE SOLN: KAMM, ORG SYNTH 4, 57 (1925).